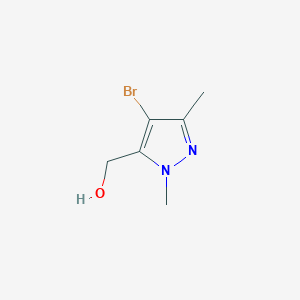

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Description

(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS 1374868-77-5) is a brominated pyrazole derivative featuring a hydroxymethyl group at position 5 and methyl substituents at positions 1 and 3 of the pyrazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxymethyl group allows further functionalization, such as esterification or oxidation .

Properties

IUPAC Name |

(4-bromo-2,5-dimethylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10)9(2)8-4/h10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMDOSQDRRIGSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol typically involves the bromination of 1,3-dimethyl-1H-pyrazole followed by a hydroxymethylation reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The hydroxymethylation step involves the reaction of the brominated pyrazole with formaldehyde under basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)formaldehyde or (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carboxylic acid.

Reduction: (1,3-dimethyl-1H-pyrazol-5-yl)methanol.

Substitution: (4-amino-1,3-dimethyl-1H-pyrazol-5-yl)methanol or (4-thio-1,3-dimethyl-1H-pyrazol-5-yl)methanol.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C6H9BrN2O

- Molecular Weight : 205.05 g/mol

- IUPAC Name : (4-bromo-3,5-dimethylpyrazol-1-yl)methanol

The structure features a bromine atom at the 4-position, two methyl groups at the 1 and 3 positions, and a methanol group at the 5-position, contributing to its unique chemical behavior.

Chemistry

In the field of chemistry, (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol serves as a crucial building block for synthesizing more complex heterocyclic compounds. It is utilized in the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocycles. Its ability to participate in various reactions makes it valuable for developing new materials and catalysts.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Used as a precursor for complex heterocycles like pyrazolo[1,5-a]pyrimidines. |

| Catalysis | Employed in developing new catalysts for organic reactions. |

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. It exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development. Research has shown that derivatives of this compound can act as enzyme inhibitors or receptor modulators.

| Biological Activity | Potential Effects |

|---|---|

| Antimicrobial | Inhibits growth of various pathogens. |

| Antifungal | Effective against fungal infections. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines. |

Medicine

In medicinal chemistry, (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is explored for therapeutic applications. Its derivatives are studied for their efficacy in treating conditions such as inflammation and cancer due to their ability to interact with biological targets.

| Therapeutic Area | Research Focus |

|---|---|

| Anti-inflammatory | Investigated for reducing inflammation in various models. |

| Cancer treatment | Studied for potential use in chemotherapeutic protocols. |

Case Studies

Several case studies have highlighted the efficacy of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol derivatives:

- Breast Cancer Study : A series of pyrazole derivatives were tested against breast cancer cell lines, demonstrating significant cytotoxic effects compared to control groups.

- Antimicrobial Activity : Research showed that derivatives exhibited strong antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : Studies indicated that this compound effectively inhibits specific enzymes involved in metabolic pathways related to disease progression.

Industrial Applications

In industry, (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is used in the development of agrochemicals and specialty chemicals. Its unique structural features allow it to be utilized in producing dyes and materials science applications.

| Industrial Use | Description |

|---|---|

| Agrochemicals | Development of pesticides and herbicides. |

| Dyes | Used in synthesizing various dye compounds. |

Mechanism of Action

The mechanism of action of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key structural features and physicochemical properties is summarized in Table 1.

Table 1: Comparison of (4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol with Analogues

Key Observations:

- Positional Isomerism: The positional shift of bromine and hydroxymethyl groups (e.g., C4 vs. C5 in pyrazole derivatives) significantly alters reactivity. For example, (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol () exhibits a lower molecular weight (191.03 vs. 205.06 g/mol) and distinct NMR shifts due to substituent arrangement .

- Aromatic Substitution : Bromophenyl-substituted derivatives () show higher molecular weights (253.1–331.99 g/mol) and enhanced lipophilicity, which may improve membrane permeability in therapeutic applications .

Physicochemical and Spectroscopic Data

- NMR Signatures : Pyrazole derivatives show distinct ¹H NMR peaks for methyl groups (δ ~2.2–2.5 ppm) and hydroxymethyl protons (δ ~4.4–4.6 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons .

- IR Spectroscopy : Hydroxyl stretches appear at ~3385 cm⁻¹, while carbonyl groups (in oxidized derivatives) absorb near 1670 cm⁻¹ .

Biological Activity

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is C₆H₉BrN₂O, with a molecular weight of 191.03 g/mol. The compound features a pyrazole ring substituted with a bromine atom at the 4-position and two methyl groups at the 1 and 3 positions, alongside a hydroxymethyl group at the 5-position. This unique structure contributes to its biological activity.

The biological activity of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalytic activity. This mechanism is crucial in modulating pathways involved in disease processes .

- Receptor Modulation : It may also interact with receptors implicated in inflammation and cancer pathways, influencing cellular signaling cascades .

Biological Activities

Research indicates that (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol exhibits several pharmacological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- In vitro studies showed that compounds similar to (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .

- The compound has been noted for its ability to induce apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes at submicromolar concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of bacterial and fungal pathogens, making them candidates for further development as antimicrobial agents .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via bromination of pre-functionalized pyrazole intermediates. For example, triflate intermediates (e.g., 4-bromo-1,3-dimethyl-1H-pyrazol-5-yl trifluoromethanesulfonate) can be coupled with boronic acids under Suzuki-Miyaura conditions using Pd(OAc)₂ and ligands like 4-(di-tert-butylphosphino)-N,N-dimethylaniline. Reaction optimization involves controlling temperature (60–100°C), solvent polarity (toluene), and stoichiometric ratios (1:1.5 substrate:boronic acid) to achieve >80% yields . Purification via column chromatography with ethyl acetate/hexane gradients is recommended.

Q. How can the purity and structural integrity of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol be validated?

- Methodological Answer : Analytical techniques include:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.

- FTIR : Confirm O–H (3300–3500 cm⁻¹), C–Br (550–600 cm⁻¹), and pyrazole ring vibrations (1500–1600 cm⁻¹).

- NMR : ¹H NMR in CDCl₃ should show singlet peaks for methyl groups (δ 2.4–2.6 ppm) and a broad peak for the methanol –OH (δ 1.5–2.0 ppm) .

Q. What crystallographic methods are suitable for determining the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), R-factor <0.05, and data-to-parameter ratio >14. Hydrogen bonding networks involving the –OH group and Br···π interactions are critical for packing analysis .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : The 4-bromo group directs Suzuki-Miyaura coupling to the 5-position due to electronic effects. For example, using Pd(PPh₃)₄ at 100°C selectively couples phenylboronic acid to the triflate-activated 5-position, leaving the bromine intact for subsequent functionalization. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) can model charge distribution to predict reactivity .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). For antimicrobial studies:

- Standardize MIC testing using CLSI guidelines.

- Compare against controls like ciprofloxacin (bacteria) and fluconazole (fungi).

- Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., –Br vs. –CH₃) with target binding (e.g., CYP51 for antifungals) .

Q. How can computational chemistry predict the compound’s solubility and pharmacokinetic properties?

- Methodological Answer : Tools like SwissADME or QikProp calculate key parameters:

- LogP : ~2.1 (moderate lipophilicity).

- Water solubility : ~0.1 mg/mL (improved via –OH hydrogen bonding).

- Metabolic stability : CYP3A4-mediated oxidation predicted for the pyrazole ring. MD simulations (AMBER) model membrane permeability .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodological Answer : Key issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.